1,4-Butane sultone
Overview
Description
1,4-Butane sultone is a six-membered δ-sultone and the cyclic ester of 4-hydroxybutanesulfonic acid. It is a chemical compound of significant industrial and scientific interest due to its roles in both the synthesis of Brønsted acidic ionic liquids and as a functionalizing agent in fuel cell technology . It is known for its ability to introduce the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups, thereby increasing their water solubility .
Mechanism of Action
Target of Action
1,4-Butane sultone is a sulfo-alkylating agent that primarily targets hydrophobic compounds possessing nucleophilic functional groups . These include hydroxy groups, as in the case of β-cyclodextrin, and amino groups, as in the case of polymethine dyes . The compound introduces the sulfobutyl group (–(CH2)4–SO3−) into these targets .
Mode of Action
The mode of action of this compound involves the introduction of the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups . This results in the formation of derivatives where the sulfobutyl group is present as a neutral sodium salt . This significantly increases the water solubility of the derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of hydrophobic compounds. For instance, it plays a pivotal role in the functionalization of single-walled carbon nanotubes (SWCNTs), which are incorporated into cross-linked composite electrolyte membranes for fuel cell applications .
Pharmacokinetics
Given its use in increasing the water solubility of hydrophobic compounds , it can be inferred that these properties would be influenced by this characteristic.
Result of Action
The result of this compound’s action is the increased water solubility of hydrophobic compounds . This is achieved through the introduction of the sulfobutyl group into these compounds . In the context of fuel cell applications, this process significantly enhances the mechanical properties and performance of the fuel cells .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the synthesis of this compound from 4-chlorobutan-1-ol proceeds particularly efficiently when heated with high-boiling, water-immiscible solvents in which 1,4-butane-sultone dissolves and is thereby protected from hydrolysis in the aqueous medium .
Biochemical Analysis
Biochemical Properties
1,4-Butane sultone is used to introduce the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups, such as hydroxy groups (as in the case of β-cyclodextrin) or amino groups (as in the case of polymethine dyes) . The sulfobutyl group is present as a neutral sodium salt and considerably increases the water solubility of the derivatives .
Cellular Effects
It is known that this compound is a weak carcinogen . It is also an impurity in sulfobutyl ether β-cyclodextrin (SBE-β-CD) .
Molecular Mechanism
This compound acts as a sulfo-alkylating agent, introducing the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups . This suggests that it may interact with biomolecules through alkylation, potentially influencing their function and activity.
Temporal Effects in Laboratory Settings
This compound is a stable compound . It reacts in boiling water to form 4-hydroxybutanesulfonic acid and alcohols to form 4-alkoxybutanesulfonic acid
Dosage Effects in Animal Models
The LD50 of this compound orally in rabbits is 500 mg/kg
Metabolic Pathways
It is known that this compound is used to introduce the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups , suggesting that it may interact with enzymes or cofactors in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butane sultone can be synthesized starting from 4-chlorobutan-1-ol. The sodium salt of 4-hydroxybutan-1-sulfonic acid is obtained with sodium sulfite. This salt is then converted with strong acids, such as hydrochloric acid, into the very hygroscopic 4-hydroxybutanesulfonic acid, which is cyclized to this compound under elimination of water . The cyclization process can be efficiently carried out in aqueous solution when heated with high-boiling, water-immiscible solvents like 1,2-dichlorobenzene or diethylbenzene .
Industrial Production Methods
In industrial settings, this compound is produced by adding 4-chlorobutanol and sodium sulfite solution into an alcohol solvent, heating to reflux for six hours, and then acidifying with hydrochloric acid. The resulting 4-hydroxybutanesulfonic acid undergoes flash evaporation dehydration at a vacuum degree of 1-8 mmHg and a temperature of 130-165°C to obtain industrial-grade this compound . Further purification involves fractionating under reduced pressure to achieve high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Butane sultone undergoes various chemical reactions, including:
Sulfonation: It acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules.
Alkylation: It is used to alkylate nucleophilic functional groups such as hydroxy and amino groups.
Common Reagents and Conditions
Sulfonation: Typically involves the use of sodium sulfite and strong acids like hydrochloric acid.
Alkylation: Often performed in the presence of nucleophilic functional groups under mild conditions.
Major Products
Sulfonated Compounds: Such as sulfobutyl ether derivatives.
Alkylated Compounds: Including various functionalized organic molecules.
Scientific Research Applications
1,4-Butane sultone has a wide range of applications in scientific research:
Green Chemistry: It is used in the synthesis of Brønsted acidic ionic liquids, which are celebrated for their alignment with green chemistry principles.
Fuel Cell Technology: It enhances the mechanical properties and performance of fuel cells by contributing to the development of novel electrolytes with superior proton conductivity and power density.
Organic Synthesis: It is pivotal in the production of symmetrical 3,3’-diaryloxyoctanone compounds.
Catalysis: It is used as a heterogeneous catalyst for the synthesis of various quinazolines derivatives.
Comparison with Similar Compounds
1,4-Butane sultone is unique due to its ability to introduce the sulfobutyl group into hydrophobic compounds, significantly increasing their water solubility . Similar compounds include:
1,3-Propane sultone: Another sultone used for similar sulfonation reactions but with different ring size and reactivity.
1,2-Ethanedisulfonic acid: Used in sulfonation but lacks the cyclic structure of this compound.
This compound stands out due to its specific applications in green chemistry and fuel cell technology, where it enhances the performance and stability of various materials .
Properties
IUPAC Name |
oxathiane 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYFEEDKONKGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061836 | |
Record name | 1,4-Butane sultone | |
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Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear faintly brownish-yellow liquid; [MSDSonline] | |
Record name | 1,2-Oxathiane, 2,2-dioxide | |
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Record name | 1,4-Butane sultone | |
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CAS No. |
1633-83-6 | |
Record name | Butane sultone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-83-6 | |
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Record name | 1,4-Butane sultone | |
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Record name | 1,4-BUTANE SULTONE | |
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Record name | 1,2-Oxathiane, 2,2-dioxide | |
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Record name | 1,4-Butane sultone | |
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Record name | 1(4)-butanesultone | |
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Record name | 1,4-BUTANESULTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E0C1CLI2C | |
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Record name | 1,4-BUTANE SULTONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-butane sultone?
A1: this compound has the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A: Researchers commonly employ techniques like FTIR, 1H NMR, and 13C NMR to characterize the structure of this compound and its derivatives. [, , , , ]
Q3: Is this compound compatible with various materials?
A: this compound demonstrates compatibility with a range of materials, enabling its use in modifying polymers, synthesizing surfactants, and functionalizing nanomaterials. [, , , , , , ]
Q4: What is known about the stability of this compound under different conditions?
A: While this compound generally exhibits stability under various conditions, its reactivity needs consideration. For instance, it undergoes ring-opening reactions with nucleophiles like amines and alcohols. [, , , , ]
Q5: How is this compound used in organic synthesis?
A: this compound acts as a key reagent for introducing sulfobutyl groups into molecules. This modification finds application in synthesizing various compounds, including surfactants, ionic liquids, and functional polymers. [, , , , , ]
Q6: Can you elaborate on the reaction of this compound with amines?
A: this compound readily reacts with primary and secondary amines, leading to ring-opening and the formation of zwitterionic sulfobetaines. [, , ]
Q7: What are the advantages of using this compound in synthesizing ionic liquids?
A: Utilizing this compound allows for the incorporation of a sulfonate group, resulting in ionic liquids with unique properties. For instance, these ionic liquids can function as solvents and catalysts in organic reactions. [, ]
Q8: Has this compound been used to modify nanomaterials?
A: Yes, researchers have successfully employed this compound to functionalize nanomaterials like graphitic carbon nitride. This functionalization introduces sulfonic acid groups, enabling their use as heterogeneous catalysts. []
Q9: How does this compound contribute to the development of proton exchange membranes (PEMs)?
A: this compound is utilized in synthesizing sulfonated polymers that act as PEMs. These membranes find application in fuel cells due to their proton conductivity. [, ]
Q10: Can you explain the role of this compound in preparing telechelic polymers?
A: By reacting with polymers like poly(butylene terephthalate), this compound introduces sulfonated chain ends, resulting in telechelic ionomers with modified thermal properties. []
Q11: How does this compound impact the properties of lignin-based materials?
A: Modifying lignin with this compound enhances its solubility in water and introduces sulfonic acid groups. These modified lignins can then function as dispersants for carbon nanotubes, improving their processability. []
Q12: Are there any safety concerns associated with this compound?
A: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that this compound is classified as a potential mutagen and requires careful handling. []
Q13: What about the environmental impact of this compound?
A: Limited information is available on the environmental fate and ecotoxicological effects of this compound. Further research is necessary to understand its impact and develop sustainable practices. []
Q14: What are some potential future directions for research on this compound?
A: Future research can explore its applications in developing new materials, improving catalytic processes, and designing environmentally friendly synthetic methods. Additionally, a deeper understanding of its toxicological profile and environmental fate is crucial. []
Q15: Are there any known alternatives to this compound for its various applications?
A: While this compound is widely used, exploring alternative reagents with similar reactivity but potentially improved safety and environmental profiles is an active area of research. []
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